tert-Butyl 6-aminopicolinate
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Overview
Description
Synthesis Analysis
The synthesis of “tert-Butyl 6-aminopicolinate” involves the use of a 1:1 1,4-dioxane–tert-butyl acetate mixture and BF3 etherate for an effective 6-aminopenicillanic acid conversion into the tert-butyl ester . This process yields the tert-butyl ester with 64±3% efficiency, which could be easily transformed into tert-butyl 6-oxo- and 6-diazo-penicillanates .Molecular Structure Analysis
While specific molecular structure analysis for “this compound” is not available, related compounds such as tert-butyl alcohol have been studied. Tert-butyl alcohol is the simplest tertiary alcohol, with a formula of (CH3)3COH .Scientific Research Applications
Drug Development and Chemical Synthesis
Antimalarial Drug Development
A study on the selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796) highlights the development of an affordable and effective antimalarial drug. This compound was selected based on its activity against Plasmodium falciparum and rodent malaria parasites, showcasing the potential of tert-butyl derivatives in therapeutic applications (O’Neill et al., 2009).
Chemoselective Tert-Butyloxycarbonylation
The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for amines and phenols demonstrates a chemoselective approach in high yield under mild conditions, indicating the versatility of tert-butyl compounds in synthetic chemistry (Ouchi et al., 2002).
Charge-Transfer Dynamics
Intramolecular Charge-Transfer Mechanism
Quantum-chemical calculations on 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) have contributed to understanding the charge-transfer mechanism, particularly highlighting the role of the amino twist angle in dual fluorescence. Such studies provide insight into the electronic properties and photophysical behavior of tert-butyl-based compounds (Hättig et al., 2006).
Biochemical and Biological Studies
Synthesis of Amines
N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines. This research showcases the utility of tert-butyl derivatives in creating a wide range of highly enantioenriched amines, highlighting their significance in medicinal chemistry and drug synthesis (Ellman et al., 2002).
Safety and Hazards
The safety data sheet for related compounds like tert-butanol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Mechanism of Action
Target of Action
Tert-butyl groups are commonly used as protecting groups for amines in organic chemistry . They are known to exhibit unique reactivity patterns due to their crowded structure .
Mode of Action
The mode of action of “tert-Butyl 6-aminopicolinate” is likely related to its role as a protecting group for amines. The tert-butyl group provides excellent stability against various nucleophiles and reducing agents . It allows for transformations of other functional groups without affecting the amine group .
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations, and it has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group is known for its excellent stability, which could potentially influence the bioavailability of the compound .
Result of Action
The use of tert-butyl groups as protecting groups for amines can facilitate the successful synthesis of complex organic compounds .
Action Environment
The stability of the tert-butyl group suggests that it may be resistant to various environmental conditions .
properties
IUPAC Name |
tert-butyl 6-aminopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWJAKGLKLCRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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